

An In-depth Technical Guide to 2-Propylbenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Propylbenzo[d]thiazole

Cat. No.: B101001

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Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Compounds containing this bicyclic structure, which consists of a benzene ring fused to a thiazole ring, exhibit a wide array of pharmacological properties.[2][3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic effects, among others.[1][2][4][5][6] **2-Propylbenzo[d]thiazole**, as a member of the 2-substituted benzothiazole family, serves as a key building block and a subject of study for understanding the structure-activity relationships within this class of compounds. This document provides a comprehensive technical overview of its chemical properties, synthesis, and the broader biological context relevant to researchers and drug development professionals.

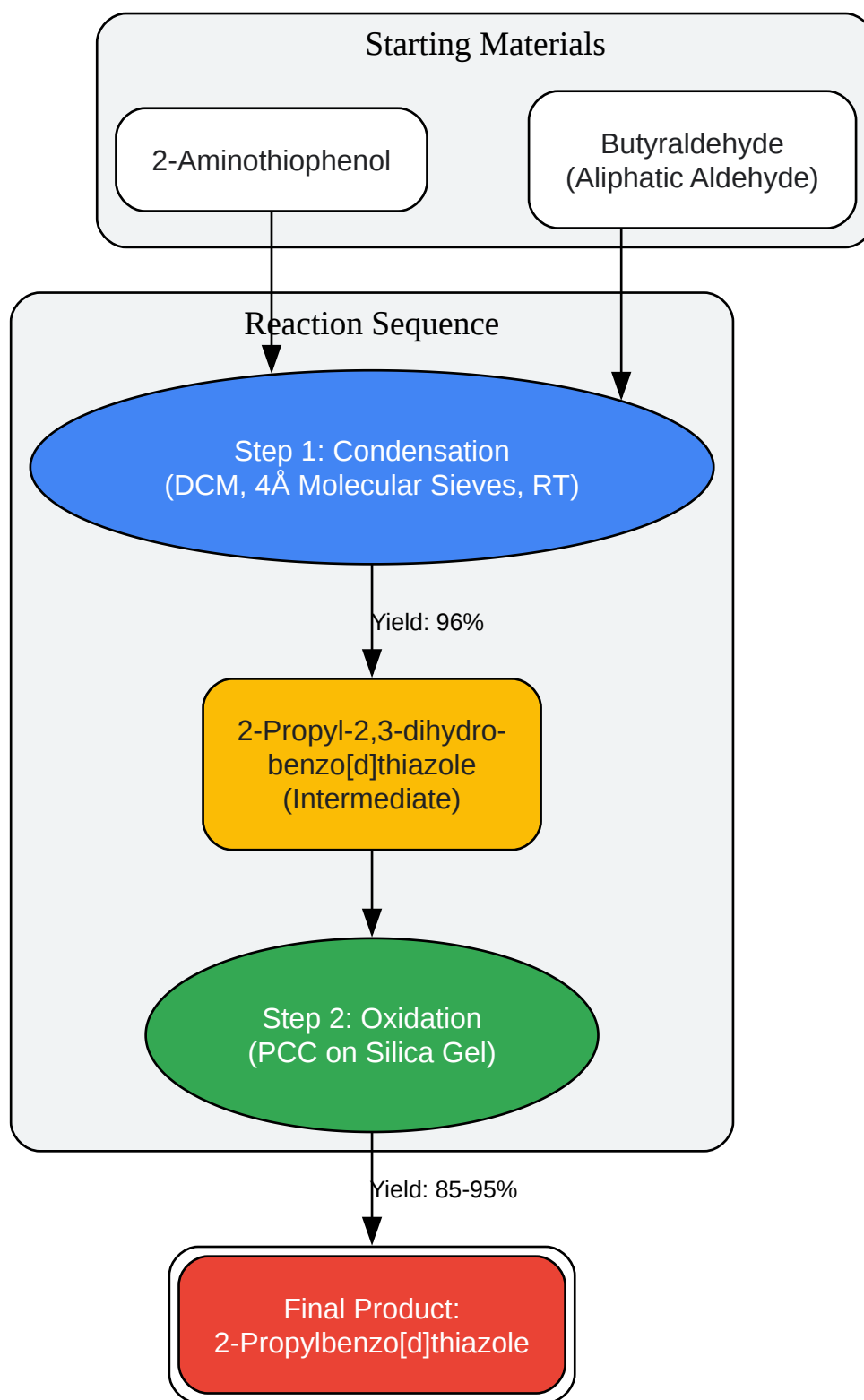
Chemical and Physical Properties

2-Propylbenzo[d]thiazole is an organic compound with a distinct molecular structure that dictates its physicochemical characteristics. These properties are foundational for its application in synthesis and potential biological interactions. Key computed properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NS	PubChem[7]
Molecular Weight	177.27 g/mol	PubChem[7]
IUPAC Name	2-propyl-1,3-benzothiazole	PubChem[7]
CAS Number	17229-76-4	PubChem[7]
XLogP3	3.8	PubChem[7]
Hydrogen Bond Donor Count	0	PubChem[7]
Hydrogen Bond Acceptor Count	2	PubChem[7]
SMILES	<chem>CCCC1=NC2=CC=CC=C2S1</chem>	PubChem[7]

Synthesis of 2-Propylbenzo[d]thiazole

The synthesis of 2-alkylbenzothiazoles, including the 2-propyl variant, is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde.[3][8] This process typically involves a two-step sequence: the formation of a 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, followed by its oxidation to the final aromatic benzothiazole.



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General workflow for the synthesis of **2-Propylbenzo[d]thiazole**.

Quantitative Data for Synthesis

Reaction Step	Product	Catalyst/Reagent	Yield	Reference
Condensation of 2-aminothiophenol & butyraldehyde	2-Propyl-2,3-dihydrobenzo[d]thiazole	4Å molecular sieves in CH ₂ Cl ₂	96%	[3]
Oxidation of dihydro-intermediate	2-Propylbenzo[d]thiazole	PCC on silica gel	85–95%	[8]

Detailed Experimental Protocol

The following protocol is adapted from generalized procedures for the synthesis of 2-alkylbenzothiazoles.[3][8]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

- To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (DCM, 7.5 ml), add 4Å molecular sieves (5.0 g).[3]
- Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.[3]
- Stir the resulting mixture at room temperature for approximately 1.5 to 2 hours.[3]
- Monitor the reaction to completion (e.g., by TLC).
- Upon completion, filter the reaction mixture to remove the molecular sieves.[3]
- Evaporate the solvent under reduced pressure.
- Purify the residue via column chromatography on silica gel, eluting with 10% ethyl acetate/hexane to yield the pure 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate.[3]

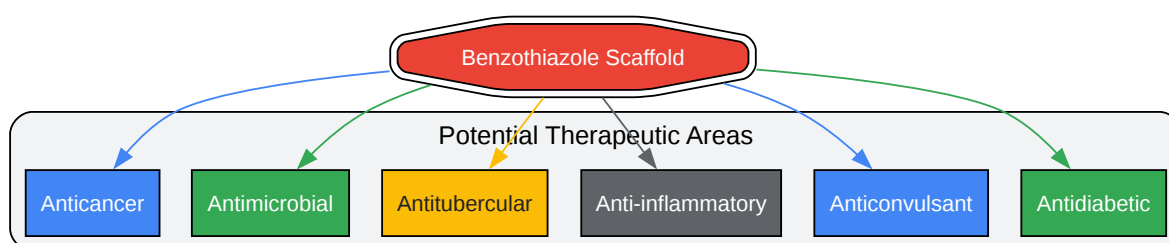
Step 2: Oxidation to 2-Propylbenzo[d]thiazole

- Prepare a mixture of pyridinium chlorochromate (PCC) adsorbed on silica gel.
- Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole obtained from Step 1 in a suitable solvent like dichloromethane.
- Add the PCC on silica gel to the solution and stir the mixture at room temperature.
- Monitor the reaction until the starting material is fully consumed.
- Upon completion, filter the mixture to remove the oxidant and silica gel.
- Evaporate the solvent to obtain the crude **2-propylbenzo[d]thiazole**.
- Further purification can be performed by column chromatography if necessary to yield the final product.[8]

Biological Activities and Therapeutic Potential

While specific quantitative biological data (e.g., IC_{50} , MIC) for **2-propylbenzo[d]thiazole** itself is not extensively documented in the reviewed literature, the broader benzothiazole scaffold is a cornerstone in the development of therapeutic agents.[9] Derivatives have been widely investigated and show a remarkable spectrum of activities. The 2-propyl substitution serves as a lipophilic moiety that can influence cell permeability and target engagement.

The diverse biological activities reported for various benzothiazole derivatives suggest multiple potential applications in drug development.[2][5][6]



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Reported biological activities of the benzothiazole scaffold.

- **Anticancer Activity:** Numerous benzothiazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including HeLa, HepG2, and A549.[\[4\]](#)[\[10\]](#) Some compounds function as kinase inhibitors, highlighting their potential in targeted cancer therapy.[\[10\]](#)
- **Antimicrobial and Antifungal Activity:** The benzothiazole nucleus is present in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like *Candida albicans*.[\[4\]](#)[\[6\]](#)
- **Antitubercular Activity:** Specific derivatives, such as benzo[d]thiazole-2-carbanilides, have shown promising activity against *M. tuberculosis*, with some exhibiting MIC values as low as 0.78 µg/mL.[\[11\]](#)
- **Enzyme Inhibition:** The scaffold is a key component of inhibitors for various enzymes, including H⁺/K⁺ ATPase (implicated in gastric acid secretion), monoamine oxidase, and heat shock protein 90 (Hsp90), indicating its versatility in targeting disease-related proteins.[\[5\]](#)[\[6\]](#)[\[12\]](#)

Applications in Drug Development

The synthetic accessibility of **2-propylbenzo[d]thiazole** and the proven therapeutic relevance of its core structure make it a valuable scaffold for medicinal chemists.[\[2\]](#)[\[9\]](#) It can serve as a starting point or a fragment in the design of new chemical entities. The propyl group provides a simple, non-polar chain that can be modified to optimize pharmacokinetic and pharmacodynamic properties. For instance, it can be functionalized, extended, or replaced with other groups to explore the binding pockets of target enzymes or receptors and to establish a robust structure-activity relationship (SAR).[\[9\]](#)

Conclusion

2-Propylbenzo[d]thiazole is a synthetically accessible compound belonging to the pharmacologically significant benzothiazole family. While detailed biological studies on this specific molecule are limited, its structural framework is associated with a vast range of important biological activities, from anticancer to antimicrobial effects. The efficient and high-yielding synthetic routes available make it and its derivatives attractive candidates for further

investigation and inclusion in drug discovery libraries. Future research should focus on elucidating the specific biological targets of **2-propylbenzo[d]thiazole** and leveraging its structure for the rational design of novel, potent, and selective therapeutic agents.

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